tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate
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Description
Tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, also known as TBPSA, is a brominated sulfonyl azetidine-1-carboxylate compound with a wide range of applications in scientific research. It is a highly versatile compound that is used in a variety of laboratory experiments, including those involving organic and inorganic chemistry, biochemistry, and pharmacology. TBPSA is also used in the synthesis of new compounds, as well as in the development of new drugs and therapies. In
Scientific Research Applications
Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents
This paper discusses the synthesis of compounds related to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, focusing on their potential as antimicrobial agents. The compounds were characterized through elemental analysis, IR, 1H NMR, and Mass spectral analysis, and then screened for their antimicrobial activity (Doraswamy & Ramana, 2013).
Amino Acid-Azetidine Chimeras: Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids
This research involved synthesizing azetidine-2-carboxylic acid (Aze) analogs with various side chains, including the tert-butyl ester. These compounds are designed to study the influence of conformation on peptide activity, demonstrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).
Base-Promoted Diastereoselective α-Alkylation of Borane N-((S)-1'-Phenylethyl)azetidine-2-Carboxylic Acid Ester Complexes
This study explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, where compounds similar to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate were used. The method demonstrated the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Silylmethyl-Substituted Aziridine and Azetidine as Masked 1,3- and 1,4-Dipoles for Formal [3 + 2] and [4 + 2] Cycloaddition Reactions
This research involved the use of silylmethyl-substituted aziridine and azetidine, similar to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, for cycloaddition reactions. The study highlighted the compounds' utility in synthesizing various complex chemical structures (Yadav & Sriramurthy, 2005).
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine
This paper focused on the polymerization of tert-butyl aziridine-1-carboxylate, relevant to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, highlighting its role in forming polysulfonyllaziridines and its potential in synthesizing polyimines (Giri, Chang, Mbarushimana, & Rupar, 2022).
properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNEEZSXKSQCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698799 |
Source
|
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate | |
CAS RN |
887593-59-1 |
Source
|
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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